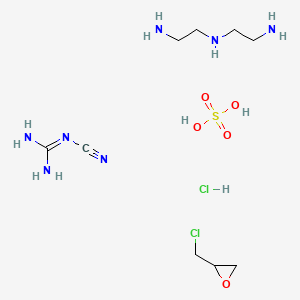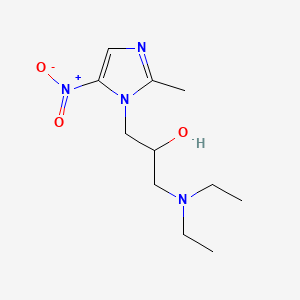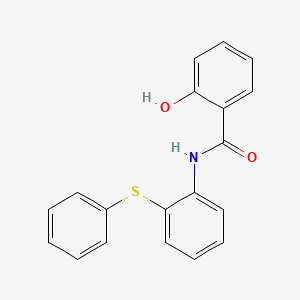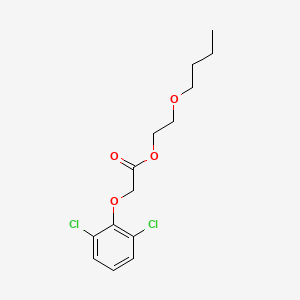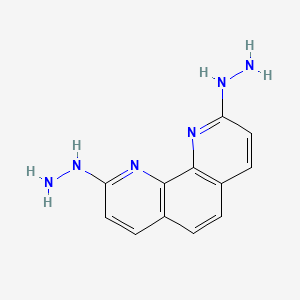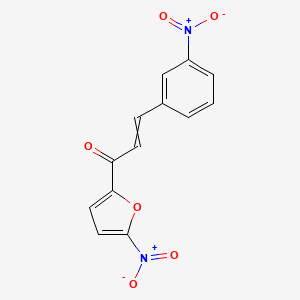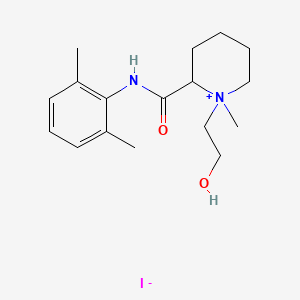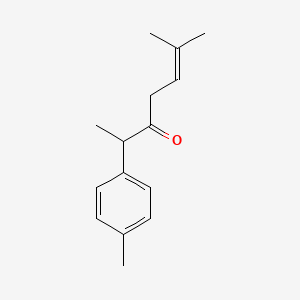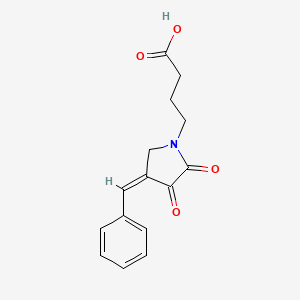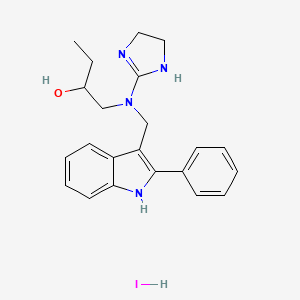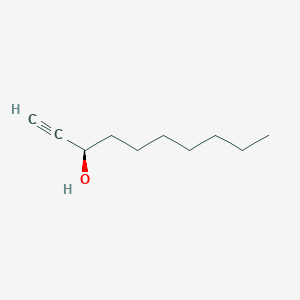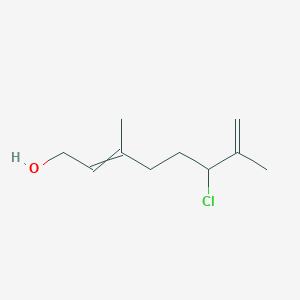
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is a chlorinated derivative of a monoterpenoid alcohol This compound is characterized by its unique structure, which includes a chlorine atom attached to the carbon chain, making it distinct from other similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol typically involves the chlorination of 3,7-dimethylocta-2,7-dien-1-ol. This process can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine gas to the parent compound under controlled conditions.
Substitution Reactions: Using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace a hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various biochemical reactions, potentially leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in a specific manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A non-chlorinated analog with similar structural features but lacking the chlorine atom.
Nerol: Another isomer of 3,7-dimethylocta-2,6-dien-1-ol, known for its pleasant fragrance and use in perfumery.
Geraniol: A stereoisomer of nerol, widely used in the fragrance industry.
Uniqueness
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This chlorinated derivative may exhibit enhanced reactivity and different biological activities compared to its non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
74514-18-4 |
|---|---|
Molekularformel |
C10H17ClO |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
6-chloro-3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)5-4-9(3)6-7-12/h6,10,12H,1,4-5,7H2,2-3H3 |
InChI-Schlüssel |
RTDZFTJCGOSRSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CCC(=CCO)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


